molecular formula C20H22FNO4S B2824542 1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine CAS No. 1797304-42-7

1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine

Cat. No.: B2824542
CAS No.: 1797304-42-7
M. Wt: 391.46
InChI Key: QQSWPUURUNQFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex molecular structure, which includes a fluorophenoxy group, a phenyl group, an isobutylsulfonyl group, and an azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine typically involves multi-step organic reactions. The process begins with the preparation of the core azetidinone structure, followed by the introduction of the fluorophenoxy and isobutylsulfonyl groups. Common reagents used in these reactions include fluorobenzene, phenol derivatives, and sulfonyl chlorides. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The final step involves the coupling of the azetidinone core with the substituted phenyl groups under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.

    Substitution: Amines, thiols, dimethylformamide (DMF), and mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Chlorophenoxy)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
  • (3-(4-Bromophenoxy)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
  • (3-(4-Methylphenoxy)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Uniqueness

Compared to similar compounds, 1-[3-(4-fluorophenoxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For instance, the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4S/c1-14(2)13-27(24,25)19-11-22(12-19)20(23)15-4-3-5-18(10-15)26-17-8-6-16(21)7-9-17/h3-10,14,19H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSWPUURUNQFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.